N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-4-1-3-14(11-16)12-17(23-10-2-5-18(23)24)13-22-19(25)15-6-8-21-9-7-15/h1,3-4,6-9,11,17H,2,5,10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMQKMNIIUYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Pyridine Carboxamide: The final step involves coupling the pyrrolidine derivative with pyridine carboxamide using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on substituents, target specificity, and potency. Below is an analysis of structurally or functionally related compounds:
Structural Analogues with Pyrrolidinone Moieties
- Differences: Compound 6 incorporates a pyrimidine ring and an isoindolinone-dioxopiperidine system, which enhance its affinity for anaplastic lymphoma kinase (ALK). The target compound’s pyridine ring may confer distinct electronic properties.
Fluorophenyl-Containing Derivatives
- DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Structural Similarities: Both compounds possess a 3-fluorophenyl group and an amide bond. Differences: DDU86439 includes an indazole ring and dimethylaminopropyl chain, which may improve solubility and target engagement. Activity: Inhibits Trypanosoma brucei TRYS with an EC₅₀ of 6.9 ± 0.2 µM, highlighting the fluorophenyl group’s role in parasitic enzyme inhibition .
- N-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide: Structural Similarities: Shares a pyridinecarboxamide core and fluorinated aromatic substituent. Differences: The trifluoromethyl group and dihydropyridine ring enhance lipophilicity and metabolic stability. Activity: No specific data reported, but structural features suggest kinase or protease targeting .
Carboxamide-Based Antimicrobial Agents
- N-[3-(10H-Phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamide: Structural Similarities: Both compounds utilize carboxamide linkages and aromatic substituents. Differences: The thiazolidinone ring in this derivative confers antimicrobial activity against Mycobacterium tuberculosis. Activity: Demonstrates broad-spectrum antimicrobial effects, emphasizing the importance of heterocyclic cores in biological activity .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Structural Flexibility: The pyrrolidinone and fluorophenyl motifs are recurrent in bioactive molecules, enhancing target binding through hydrophobic interactions and hydrogen bonding.
- Target Specificity : Substitutions on the aromatic ring (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) significantly influence target selectivity and potency, as seen in DDU86439’s antiparasitic activity .
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyridine-4-carboxamide (commonly referred to as the compound ) is a synthetic organic molecule with significant potential in various biological applications. This article provides an overview of its biological activity, synthesis, and potential therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridine ring which is known for its role in pharmacological activity.
- A fluorophenyl group , which enhances lipophilicity and may influence receptor binding.
- A pyrrolidinone moiety , contributing to its overall biological profile.
The molecular formula for this compound is , and it is classified under the CAS number 1421477-25-9.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It has been suggested that the compound can bind to various receptors, potentially influencing signaling pathways involved in cellular responses.
1. In Vitro Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
- Cytotoxicity Assays : The compound demonstrated selective cytotoxicity against certain cancer cell lines, suggesting potential anti-cancer properties.
- Enzyme Activity : Inhibition studies indicated that the compound could effectively inhibit specific enzymes involved in disease processes, such as kinases or proteases.
2. In Vivo Studies
Preclinical trials have shown promising results:
- Animal Models : In models of neuropathic pain, the compound exhibited significant analgesic effects, indicating its potential as a therapeutic agent for pain management.
- Pharmacokinetics : Studies have revealed favorable absorption and distribution characteristics, essential for effective therapeutic use.
Quantitative Structure-Activity Relationship (QSAR) Analysis
To further understand the relationship between the structure of this compound and its biological activity, QSAR modeling techniques have been employed. These models help predict the efficacy of similar compounds based on their structural features. Key findings from QSAR studies include:
- Structural features such as the presence of the fluorophenyl group correlate positively with increased receptor affinity.
- The spatial arrangement of functional groups significantly impacts enzyme inhibition rates.
Case Study 1: Analgesic Effects
A study conducted on a rat model demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. This suggests potential applications in treating chronic pain conditions.
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it showed enhanced activity against breast cancer cells compared to other tested lines, indicating specificity that warrants further investigation.
Q & A
Q. What are the validated synthetic routes for N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a fluorophenylpropylamine intermediate with pyridine-4-carboxamide. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with HOBt to activate carboxylic acid groups .
- Purification : Column chromatography with solvents like ethyl acetate/hexane (3:1) or preparative HPLC for polar intermediates .
- Intermediate characterization : Employ LC-MS for molecular weight confirmation and H/C NMR to verify regioselectivity of fluorophenyl and pyrrolidinone substituents .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Analyze H and C spectra to confirm the presence of the 3-fluorophenyl group (δ ~7.3–7.6 ppm, multiplet splitting) and pyrrolidinone carbonyl (δ ~174 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] at m/z 382.17).
- X-ray crystallography : Resolve stereochemistry if asymmetric centers are present in the propyl linker .
Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold modification : Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with chlorophenyl) and compare bioactivity .
- Functional group mapping : Test truncated versions (e.g., removing the pyrrolidinone moiety) to identify critical pharmacophores .
- In vitro assays : Use enzyme inhibition or receptor-binding assays (e.g., IC measurements) to correlate structural changes with activity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts in large-scale preparations?
Methodological Answer:
- Reaction engineering : Use design of experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry of coupling agents .
- Catalyst screening : Test palladium or copper catalysts for Ullmann-type couplings if aryl halide intermediates are involved .
- Byproduct analysis : Employ LC-MS or GC-MS to identify impurities (e.g., unreacted amines) and refine purification protocols .
Q. How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media) to eliminate variability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- ADME profiling : Measure plasma stability (e.g., half-life in rodent serum), cytochrome P450 metabolism, and blood-brain barrier permeability .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .
- Pharmacodynamic markers : Use imaging (e.g., PET tracers) or biomarker analysis (e.g., cytokine levels) to correlate dosing with target engagement .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock to predict steric/electronic clashes .
- QSAR modeling : Train machine learning models on bioactivity datasets to prioritize analogs with favorable logP, polar surface area, or H-bond donor counts .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to quantify selectivity shifts .
Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomics/proteomics : Use RNA-seq or mass spectrometry to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
- In vivo models : Employ xenograft or transgenic animal models with pharmacokinetic-pharmacodynamic (PK/PD) integration to confirm efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
